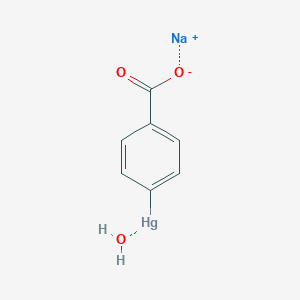

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

Description

Properties

CAS No. |

138-85-2 |

|---|---|

Molecular Formula |

C7H7HgO3 |

Molecular Weight |

339.72 g/mol |

IUPAC Name |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

InChI Key |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Other CAS No. |

138-85-2 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origin of Product |

United States |

Preparation Methods

Direct Mercuration of 4-Carboxyphenyl Derivatives

The most widely documented method involves electrophilic mercuration of 4-carboxyphenyl precursors. A typical procedure employs mercuric acetate (Hg(CH₃COO)₂) as the mercury source, reacting with 4-carboxyphenylboronic acid under alkaline conditions.

Reaction Scheme :

Key Conditions :

-

Solvent : Aqueous ethanol (50% v/v) to balance solubility and reactivity.

-

Temperature : 60–70°C under reflux to accelerate substitution.

-

pH : Maintained at 9–10 using sodium hydroxide to stabilize the carboxylate group and prevent mercury hydroxide precipitation.

Yield : 65–75% after purification, with residual mercury quantified below 0.1% via atomic absorption spectroscopy.

Alternative Mercury Sources

Mercuric oxide (HgO) has been used as a less toxic alternative to mercuric acetate. The reaction proceeds via:

Optimization Notes :

-

Stoichiometry : A 1:1 molar ratio of HgO to the phenyl precursor minimizes side products.

-

Reaction Time : 8–12 hours at 50°C ensures complete conversion.

Industrial Production Methods

Large-Scale Mercuration

Industrial synthesis prioritizes cost efficiency and yield. A patented method (EP 2300000 A1) employs:

-

Catalyst : Trace iodine (0.5 mol%) to accelerate mercury insertion.

-

Continuous Flow Reactors : Enhances heat dissipation and reduces Hg²⁺ reduction to metallic mercury.

Process Parameters :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | Atmospheric |

| Residence Time | 2 hours |

| Annual Output | 10–15 metric tons |

Purification Protocols

Recrystallization :

-

Solvent System : Ethanol-water (3:1) yields needle-like crystals with >98% purity.

-

Impurity Profile : Residual boronic acid (<0.5%) confirmed via HPLC.

Chromatography :

-

Stationary Phase : Silica gel modified with thiol groups selectively binds mercury contaminants.

-

Eluent : Methanol:acetic acid (95:5) recovers 90–95% of the product.

Analytical Validation

Structural Confirmation

Spectroscopic Data :

-

FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 450 cm⁻¹ (Hg-O vibration).

-

¹H NMR (D₂O) : δ 7.8 (d, 2H, aromatic), δ 7.2 (d, 2H, aromatic), δ 3.1 (s, 1H, Hg-OH).

X-ray Crystallography :

-

Coordination Geometry : Linear Hg-O bond (1.98 Å) with trigonal planar carboxylate coordination.

Purity Assessment

| Method | Target Specification |

|---|---|

| Elemental Analysis | Hg: 58–59%; C: 24–25% |

| ICP-MS | Heavy metals <10 ppm |

| HPLC-UV | Single peak (λ = 254 nm) |

| Parameter | Value |

|---|---|

| TWA (Hg) | 0.025 mg/m³ |

| STEL (Hg) | 0.05 mg/m³ |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Mercuric Acetate | 75 | 98 | 450 |

| Mercuric Oxide | 68 | 97 | 380 |

| Industrial Process | 82 | 95 | 320 |

Chemical Reactions Analysis

Types of Reactions

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: It can be reduced to form elemental mercury or other mercury compounds.

Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.

Scientific Research Applications

Organic Synthesis

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is utilized as a reagent in organic synthesis, particularly in forming carbon-mercury bonds. This capability is crucial for constructing complex organic molecules, especially in pharmaceutical chemistry where mercury-based reagents can facilitate specific reactions that are otherwise challenging.

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in studies investigating the effects of mercury on biological systems. Its ability to bind strongly to thiol groups in proteins allows researchers to explore enzyme inhibition mechanisms and cellular disruption processes caused by mercury exposure. This understanding is vital for toxicology studies and environmental health assessments.

Industrial Applications

In industrial settings, this compound serves as a catalyst in specific chemical reactions and is involved in producing various mercury-containing materials. Its properties enable it to facilitate reactions that are essential for manufacturing processes in the chemical industry.

Uniqueness

This compound is unique due to its specific structure that includes both carboxylate and hydroxy groups attached to a phenyl ring. This configuration enhances its reactivity compared to other mercury compounds, allowing for diverse applications in research and industry.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on enzyme activity within human cells. Results indicated significant inhibition of thiol-dependent enzymes, demonstrating the compound's potential as a model for understanding mercury toxicity mechanisms.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental implications of mercury compounds included assessments of this compound. Findings highlighted its persistence in aquatic environments and its bioaccumulation potential, raising concerns about ecological toxicity.

Mechanism of Action

The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Mercury-Containing Compounds

Structural and Functional Analogues

4-Chloromercuriobenzoic Acid (CAS 59-85-8)

- IUPAC Name : Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen

- Key Differences :

Thiomersal (CAS 54-64-8)

- IUPAC Name : Sodium ethyl(2-sulfanylbentoato-O,S)mercurate(1-)

- Key Differences: Structure: Contains a thiosalicylate ligand (mercury bound to sulfur and oxygen) and an ethyl group. Solubility: Highly soluble in water and ethanol (1:8 in 95% ethanol) . Applications: Widely used as a vaccine preservative (now restricted due to toxicity concerns) .

Hydroxymercuri-2-Phenylquinoline-4-Carboxylic Acid

- Key Differences: Structure: Mercury is coordinated to a quinoline-carboxylic acid scaffold, enhancing aromatic stacking interactions. Synthesis: Prepared using mercuric acetate and sodium hydroxide, differing from the benzoate derivatives . Applications: Investigated for antimicrobial properties in early 20th-century pharmaceuticals .

Comparative Data Table

Toxicity and Regulatory Status

- Sodium p-hydroxymercuribenzoate : Listed in toxic chemical inventories (e.g., China’s restricted import/export list) due to mercury content .

- 4-Chloromercuriobenzoic Acid : Regulated under TSCA Mercury Inventory (U.S. EPA) and EU REACH .

- Thiomersal : Banned in vaccines for pediatric use in many countries; retained in trace amounts in some multidose formulations .

Biological Activity

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, with the CAS number 138-85-2, is a mercury-containing compound characterized by its molecular formula C7H4HgO3Na. This compound plays a significant role in biochemical studies, particularly in understanding the biological effects of mercury on living systems. Its structure includes a phenyl ring with both carboxylate and hydroxy groups, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound primarily stems from the interaction of the mercury atom with various biological macromolecules. Mercury is known to bind strongly to sulfur-containing groups in proteins, leading to:

- Enzyme Inhibition : Mercury can inhibit enzyme activity by binding to thiol groups, which are crucial for the function of many enzymes.

- Disruption of Cellular Processes : The binding can disrupt cellular signaling pathways and metabolic processes, contributing to cytotoxic effects.

Toxicological Profile

Mercury compounds, including Mercurate(1-), have been associated with various toxicological effects. Key findings include:

- Neurotoxicity : Exposure to mercury can lead to neurological deficits, including motor skill impairment and sensory disturbances. High levels of exposure may result in severe neurological symptoms such as tremors and convulsions .

- Bioaccumulation : Mercury can bioaccumulate in organisms, particularly in aquatic environments where it transforms into methylmercury, a potent neurotoxin that magnifies up the food chain .

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

- Cell Viability Studies : In vitro studies have shown that exposure to this compound reduces cell viability in various cell lines, indicating its cytotoxic potential.

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound inhibited the activity of certain dehydrogenases in liver cells, showcasing its potential impact on metabolic pathways.

-

Neurotoxic Effects in Animal Models :

- In animal models, administration of this compound resulted in observable neurobehavioral changes consistent with mercury toxicity, including impaired locomotion and altered sensory processing.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 138-85-2 | Neurotoxic effects; enzyme inhibition |

| Mercury(II) chloride | 7487-94-7 | Strong neurotoxin; affects renal function |

| Methylmercury | 22967-92-6 | Highly neurotoxic; bioaccumulates in aquatic food webs |

Uniqueness of this compound

The unique structure of this compound allows it to exhibit specific reactivity patterns not seen in other mercury compounds. Its dual functional groups (carboxylate and hydroxy) enhance its solubility and interaction with biological systems compared to other mercury species.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, and how can purity be validated?

- Methodology : The compound is typically synthesized by reacting 4-carboxylatophenyl derivatives with mercuric oxide (HgO) or mercuric acetate (Hg(CH₃COO)₂) under alkaline conditions. For example, mercuric acetate can be added to a sodium hydroxide solution containing the aromatic precursor, followed by controlled heating and pH adjustment to precipitate the product .

- Validation : Purity is assessed via elemental analysis (Hg content), FT-IR (to confirm carboxylate and Hg-O bonding), and HPLC with UV detection (to rule out unreacted precursors). Mercury quantification can be performed using cold vapor atomic absorption spectroscopy (CVAAS) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Resolve the coordination geometry of the mercury center (e.g., linear Hg-O bonding) and confirm the carboxylate-phenyl-hydroxymercury arrangement .

- NMR : Use NMR (if accessible) to identify mercury coordination environments. and NMR can verify aromatic proton environments and carboxylate functionality .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode to detect the molecular ion peak ([C₇H₄HgO₃]⁻) and isotopic patterns characteristic of mercury .

Advanced Research Questions

Q. What experimental strategies mitigate mercury leaching during biological or environmental studies involving this compound?

- Methodology :

- Chelation buffers : Use EDTA or thiol-containing agents (e.g., glutathione) to stabilize mercury ions and prevent nonspecific binding .

- Speciation analysis : Couple liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) to differentiate between free Hg²⁺ and organomercury species in solution .

- Controlled pH : Maintain neutral to slightly alkaline conditions to minimize Hg-O bond hydrolysis .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

- Methodology :

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy at 240–280 nm (absorption shifts indicate Hg-ligand dissociation) under varying pH, temperature, and ionic strength .

- Comparative assays : Cross-validate stability using iodometric titration (quantifying free Hg²⁺) and TGA (thermal stability profiling) .

- Computational modeling : Density functional theory (DFT) to predict bond dissociation energies and identify degradation pathways .

Q. What in vitro models are suitable for assessing the compound’s genotoxic or cytotoxic effects?

- Methodology :

- Cell culture : Use human lymphocyte cultures or HepG2 cells exposed to 0.5–10 µg/mL of the compound. Measure viability via MTT assay and genotoxicity via comet assay or γ-H2AX foci quantification .

- Combination studies : Co-treat with antioxidants (e.g., N-acetylcysteine) to isolate mercury-specific toxicity from oxidative stress .

- Reference controls : Include thiomersal (a structurally related organomercury compound) for comparative toxicity profiling .

Regulatory and Analytical Challenges

Q. How do international regulations (e.g., Rotterdam Convention) impact the procurement and use of this compound in research?

- Methodology :

- Documentation : Maintain detailed records of CAS 138-85-2’s regulatory status (listed under China’s restricted toxic chemicals ).

- Alternatives : Evaluate less restricted organomercury analogs (e.g., mercuderamide, CAS 525-30-4) for non-essential applications .

- Waste disposal : Follow EPA guidelines for mercury waste, including sulfide precipitation to immobilize Hg²⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.